N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Overview
Description
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-3-isoxazolecarboxamide is 391.15320616 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure and Significance in Medicinal Chemistry
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-3-isoxazolecarboxamide belongs to a class of compounds that have shown varied pharmacological properties, especially in the realms of synthetic medicinal chemistry. These compounds are known for their applications across different zones, including polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors. The oxadiazole core, in particular, displays various pharmacological properties among five-membered nitrogen heterocyclic compounds, notably as surrogates (bioisosteres) of carboxylic acids, carboxamides, and esters. This underscores the compound's significance in the development of new drug aspirants applicable for treating many diseases, indicating that 1,3,4-oxadiazole core compounds can be more efficacious and less toxic medicinal agents, offering new perspectives in the search for rational strategies in drug development (Rana, Salahuddin, & Sahu, 2020).
Antimicrobial and Antifungal Applications
A notable area of application for compounds with a similar structural backbone is in antimicrobial and antifungal therapies. Benzoxazinoids, for instance, are specialized metabolites produced by the plant family Poaceae and some dicots, playing a role in allelopathy and as defence compounds against microbiological threats. The antimicrobial activity based on minimum inhibitory concentration (MIC) values reported in literature shows that monomeric natural benzoxazinoids might not be potent as antimicrobial agents alone. However, the 1,4-benzoxazin-3-one backbone has potential as a scaffold for designing new antimicrobial compounds, as demonstrated by synthetic derivatives of 1,4-benzoxazin-3-one showing potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).
Role in Drug Development and Therapeutic Potential
The broader class of compounds to which N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-phenyl-3-isoxazolecarboxamide belongs demonstrates significant potential in the development of new drugs. The diversity of pharmacological activities observed among these compounds, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties, highlights their importance in synthetic medicinal chemistry. This suggests a versatile platform for the exploration and creation of efficacious and safer medicinal agents, providing new avenues in the pursuit of treatments for various diseases (Rana, Salahuddin, & Sahu, 2020).
Properties
IUPAC Name |
N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-3-11-25-18-12-16(9-10-19(18)28-14-21(25)26)23-22(27)17-13-20(29-24-17)15-7-5-4-6-8-15/h4-10,12-13H,2-3,11,14H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLTDKAKLVFTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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